molecular formula C22H24N4O2 B2459699 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2097923-08-3

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2459699
CAS No.: 2097923-08-3
M. Wt: 376.46
InChI Key: BDCSWYFPUIISNE-UHFFFAOYSA-N
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Description

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a combination of phenyl, pyridinyl, pyrazolyl, and oxane carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxane carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
  • 4-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Uniqueness

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted applications in research and industry.

Properties

IUPAC Name

4-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(22(8-13-28-14-9-22)20-6-2-1-3-7-20)24-11-12-26-17-19(16-25-26)18-5-4-10-23-15-18/h1-7,10,15-17H,8-9,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCSWYFPUIISNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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